In-depth Technical Guide: The Elusive Chemical Properties of 2-(Dimethylamino)ethanimidamide Dihydrochloride
In-depth Technical Guide: The Elusive Chemical Properties of 2-(Dimethylamino)ethanimidamide Dihydrochloride
A Note to Researchers, Scientists, and Drug Development Professionals: This document addresses the chemical properties of 2-(Dimethylamino)ethanimidamide dihydrochloride. However, a comprehensive literature and database search reveals a significant scarcity of specific, in-depth technical information for this particular compound. This guide will present the available data while also contextualizing the information gap and providing insights into structurally similar, and more thoroughly documented, chemical entities. This approach is taken to maintain the highest standards of scientific integrity and to prevent the propagation of unsubstantiated information.
Part 1: Unveiling 2-(Dimethylamino)ethanimidamide Dihydrochloride
2-(Dimethylamino)ethanimidamide dihydrochloride is an organic compound containing a dimethylamino group and an ethanimidamide functional group, presented as a dihydrochloride salt. The presence of the basic dimethylamino and imidamide functionalities suggests it would be water-soluble, particularly in its salt form.
Physicochemical and Structural Data
Currently, detailed experimental data on the physicochemical properties of 2-(Dimethylamino)ethanimidamide dihydrochloride are not available in peer-reviewed literature or major chemical databases. The primary information available is from computational predictions.
Table 1: Predicted Physicochemical Properties of 2-(Dimethylamino)ethanimidamide
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C4H11N3 | PubChemLite[1] |
| Monoisotopic Mass | 101.0953 Da | PubChemLite[1] |
| XlogP (predicted) | -0.7 | PubChemLite[1] |
| SMILES | CN(C)CC(=N)N | PubChemLite[1] |
| InChI | InChI=1S/C4H11N3/c1-7(2)3-4(5)6/h3H2,1-2H3,(H3,5,6) | PubChemLite[1] |
| InChIKey | NPLJXAOGGMKFFB-UHFFFAOYSA-N | PubChemLite[1] |
Structural Visualization
The structural formula of 2-(Dimethylamino)ethanimidamide reveals a short ethyl chain with a terminal imidamide group and a dimethylamino group attached to the second carbon.
Caption: Chemical structure of 2-(Dimethylamino)ethanimidamide.
Part 2: Synthesis and Reactivity - An Inferential Approach
In the absence of direct experimental protocols for the synthesis of 2-(Dimethylamino)ethanimidamide dihydrochloride, we can infer potential synthetic routes and reactivity based on general organic chemistry principles for amidines.
A plausible synthetic pathway could involve the Pinner reaction, starting from 2-(dimethylamino)acetonitrile. This would typically involve the reaction of the nitrile with an alcohol in the presence of hydrogen chloride to form an imidate hydrochloride, which is then treated with ammonia to yield the corresponding amidine.
Potential Synthesis Workflow
Caption: A potential synthetic workflow for 2-(Dimethylamino)ethanimidamide.
The reactivity of the imidamide group is expected to be a key feature of this molecule. It can act as a strong base and a bidentate ligand in coordination chemistry. The dimethylamino group also possesses a lone pair of electrons and can participate in reactions as a nucleophile or a base.
Part 3: Navigating Structurally Similar Compounds
The lack of data for 2-(Dimethylamino)ethanimidamide dihydrochloride is contrasted by the availability of information for several similarly named compounds. It is imperative for researchers to distinguish between these to ensure the correct materials are being used in their work.
Case Study 1: 2-(Dimethylamino)ethanethioamide hydrochloride
This thioamide analogue is commercially available and has some documented properties.
Table 2: Comparative Properties of 2-(Dimethylamino)ethanethioamide hydrochloride
| Property | Value | Source |
|---|---|---|
| CAS Number | 27366-72-9 | Merck, Sigma-Aldrich |
| Molecular Formula | C4H11N2ClS | Merck |
| Molecular Weight | 154.66 g/mol | Merck, Sigma-Aldrich |
| Physical Form | Solid | Merck, Sigma-Aldrich |
| Boiling Point | 176°C at 760 mmHg | Merck |
Safety Profile: This compound is classified as harmful if swallowed and causes skin and eye irritation.
Case Study 2: 2-Dimethylaminoethyl chloride hydrochloride
A widely utilized intermediate in the synthesis of pharmaceuticals, this compound is well-characterized.
Table 3: Comparative Properties of 2-Dimethylaminoethyl chloride hydrochloride
| Property | Value | Source |
|---|---|---|
| CAS Number | 4584-46-7 | TCI Chemicals |
| Molecular Formula | C4H10ClN·HCl | TCI Chemicals |
| Molecular Weight | 144.04 g/mol | TCI Chemicals |
| Appearance | White to Almost white powder to crystalline | TCI Chemicals |
Safety Profile: This compound is toxic if swallowed, in contact with skin, or if inhaled, and is suspected of causing genetic defects.
Part 4: Analytical Methodologies - A Forward-Looking Perspective
While no specific analytical methods have been published for 2-(Dimethylamino)ethanimidamide dihydrochloride, we can propose suitable techniques based on its structure.
Table 4: Proposed Analytical Methods
| Technique | Expected Observations |
|---|---|
| ¹H NMR | Signals corresponding to the dimethylamino protons, the methylene protons, and exchangeable protons on the imidamide nitrogens. |
| ¹³C NMR | Resonances for the dimethylamino carbons, the methylene carbon, and the imidamide carbon. |
| FT-IR | Characteristic stretches for N-H bonds, C=N double bond of the imidamide, and C-N bonds. |
| Mass Spectrometry | A molecular ion peak corresponding to the free base, and fragmentation patterns characteristic of the structure. |
| HPLC | Due to its polar and basic nature, methods such as reversed-phase chromatography with an ion-pairing agent or hydrophilic interaction liquid chromatography (HILIC) would likely be effective for purification and analysis. |
Conclusion and Future Directions
The current state of knowledge about 2-(Dimethylamino)ethanimidamide dihydrochloride is limited, with a clear need for experimental research to elucidate its chemical properties, establish reliable synthetic methods, and explore its potential applications. For scientists and researchers, this represents an opportunity for foundational research. Any investigation into this compound should begin with unambiguous structural confirmation using modern analytical techniques.
This guide serves to summarize the sparse existing information and to caution against confusion with structurally similar compounds. The scientific community is encouraged to contribute to the body of knowledge on this and other lesser-known chemical entities.
